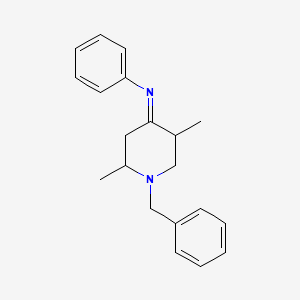
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is a synthetic organic compound belonging to the piperidine class. This compound is characterized by its unique structure, which includes a benzyl group, two methyl groups, and a phenyl group attached to a piperidine ring. The “4E” designation indicates the specific geometric configuration of the imine group within the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine typically involves a multi-step process. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The benzyl, methyl, and phenyl groups are introduced through various substitution reactions. For example, benzylation can be achieved using benzyl chloride in the presence of a base.
Formation of the Imine Group: The imine group is formed by reacting the piperidine derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Catalysts and solvents are carefully selected to enhance reaction efficiency and product purity.
Análisis De Reacciones Químicas
Types of Reactions
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine involves its interaction with specific molecular targets. The compound may bind to receptors, enzymes, or other proteins, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzyl-2,5-dimethylpiperidine: Lacks the imine group, resulting in different chemical reactivity and biological activity.
N-Phenylpiperidine: Lacks the benzyl and methyl groups, leading to variations in its chemical and pharmacological properties.
4-Benzylpiperidine: Lacks the methyl and phenyl groups, affecting its overall structure and function.
Uniqueness
(4E)-1-Benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine is unique due to its specific combination of substituents and geometric configuration
Propiedades
Número CAS |
113556-35-7 |
|---|---|
Fórmula molecular |
C20H24N2 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-benzyl-2,5-dimethyl-N-phenylpiperidin-4-imine |
InChI |
InChI=1S/C20H24N2/c1-16-14-22(15-18-9-5-3-6-10-18)17(2)13-20(16)21-19-11-7-4-8-12-19/h3-12,16-17H,13-15H2,1-2H3 |
Clave InChI |
UNELJYXELGIDJV-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(=NC2=CC=CC=C2)C(CN1CC3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Prop-1-en-2-yl)-4-[(1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-tricosafluorododec-1-en-1-yl)oxy]benzene](/img/structure/B14295932.png)
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
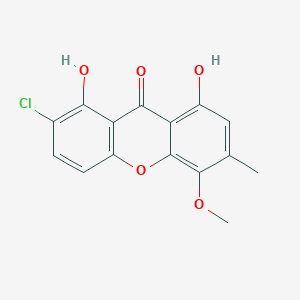

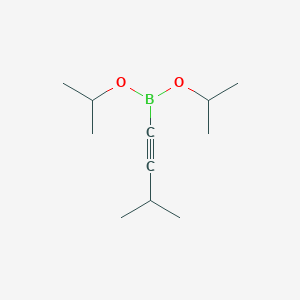
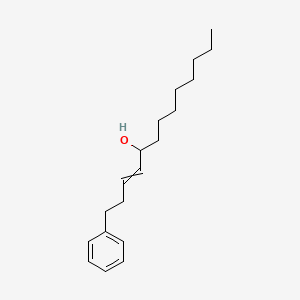
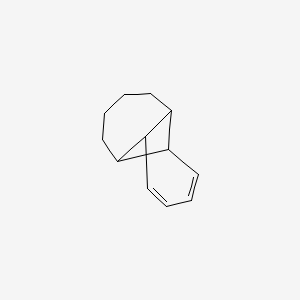
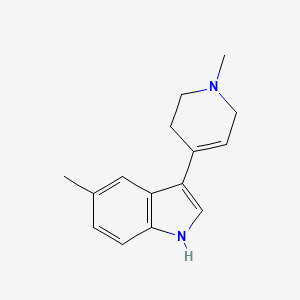
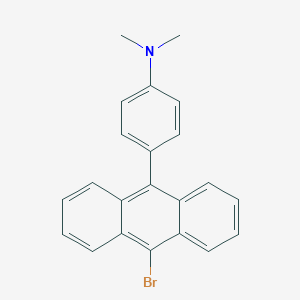

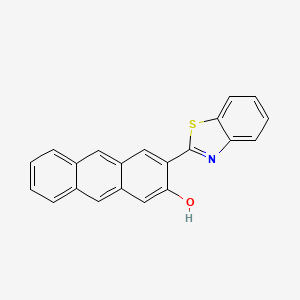
![9H-Pyrido[3,4-b]indol-6-ol, 5,7-dichloro-](/img/structure/B14295979.png)
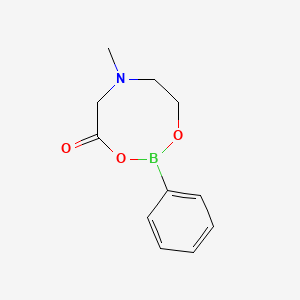
![[10-(Dicyanomethylidene)anthracen-9(10H)-ylidene]cyanamide](/img/structure/B14295997.png)
